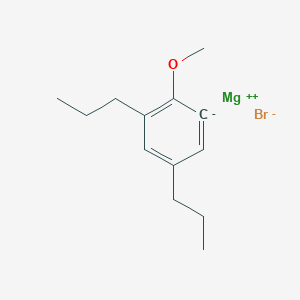
magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide is a chemical compound with the CAS number 357627-76-0 . This compound is a type of organomagnesium reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. Organomagnesium reagents, such as this one, are crucial in the field of synthetic chemistry due to their reactivity and versatility.
Preparation Methods
The synthesis of magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide typically involves the reaction of 1-methoxy-2,4-dipropylbenzene with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent the reaction from being quenched by moisture or oxygen . Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can act as a nucleophile, adding to electrophilic carbon atoms in carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by another nucleophile.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include carbonyl compounds (for nucleophilic addition), halides (for substitution), and oxidizing or reducing agents (for oxidation and reduction). The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: This compound can be used to modify biological molecules, such as peptides and proteins, through chemical reactions.
Industry: This compound can be used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound coordinates with the bromide ion, making the carbon atom more nucleophilic and reactive towards electrophiles. This allows the compound to participate in a variety of chemical reactions, forming new carbon-carbon bonds and other products .
Comparison with Similar Compounds
Magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide can be compared to other organomagnesium reagents, such as:
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
Compared to these similar compounds, this compound offers unique reactivity due to the presence of the methoxy and dipropyl groups, which can influence its steric and electronic properties .
Properties
CAS No. |
357627-76-0 |
|---|---|
Molecular Formula |
C13H19BrMgO |
Molecular Weight |
295.50 g/mol |
IUPAC Name |
magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide |
InChI |
InChI=1S/C13H19O.BrH.Mg/c1-4-6-11-8-9-13(14-3)12(10-11)7-5-2;;/h8,10H,4-7H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
VGCZVRZCMQALCZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC1=CC(=C([C-]=C1)OC)CCC.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















